molecular formula C59H87N13O13S B12109754 H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2

Cat. No.: B12109754
M. Wt: 1218.5 g/mol
InChI Key: LSFZLJJVGIYLDA-UHFFFAOYSA-N
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Description

The compound H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2 is a peptide consisting of ten amino acids. This sequence is known for its biological activity and is often studied for its potential therapeutic applications. The peptide sequence includes alanine, lysine, phenylalanine, aspartic acid, tyrosine, glycine, leucine, and methionine, each contributing to the compound’s unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses.

Comparison with Similar Compounds

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2: can be compared with other peptides like:

    Substance P: A neuropeptide involved in pain perception and inflammation.

    Bradykinin: A peptide that causes blood vessel dilation and smooth muscle contraction.

    Angiotensin II: A peptide hormone that regulates blood pressure and fluid balance.

Uniqueness: : The specific sequence and combination of amino acids in This compound confer unique biological activities and potential therapeutic applications that distinguish it from other peptides.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZLJJVGIYLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N13O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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